molecular formula C14H23ClN2O2 B1435311 tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate CAS No. 1702300-72-8

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1435311
CAS No.: 1702300-72-8
M. Wt: 286.8 g/mol
InChI Key: ISILMCSLNHEKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate is used to study the effects of piperidine derivatives on cellular processes and enzyme activities. It serves as a model compound for understanding the interactions between piperidine-based molecules and biological targets .

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft and enhancing neurotransmission .

Comparison with Similar Compounds

  • tert-Butyl 4-(3-bromopropyl)-4-cyanopiperidine-1-carboxylate
  • tert-Butyl 4-(3-iodopropyl)-4-cyanopiperidine-1-carboxylate
  • tert-Butyl 4-(3-fluoropropyl)-4-cyanopiperidine-1-carboxylate

Comparison: While these similar compounds share the same piperidine core structure, the different halogen substituents (chlorine, bromine, iodine, fluorine) can significantly affect their reactivity and biological activity. For instance, the bromine and iodine derivatives may exhibit higher reactivity in nucleophilic substitution reactions compared to the chlorine derivative. The fluorine derivative, on the other hand, may show different pharmacokinetic properties due to the unique characteristics of the carbon-fluorine bond .

Conclusion

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c1-13(2,3)19-12(18)17-9-6-14(11-16,7-10-17)5-4-8-15/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILMCSLNHEKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Charge 1780 g of THF and 86.6 g of diisopropylanmine to R1. Cool the mixture in R1 to −40° C.˜−60° C. Add drop-wise 210.5 g of n-BuLi (1.6 eq) into R1 and stir the mixture for 0.5-1 hour. Charge 890 g of THF then 100.0 g of tert-butyl 4-cyanopiperidine-1-carboxylate into R2. Add the solution of tert-butyl 4-cyanopiperidine-1-carboxylate in R2 drop-wise to R1, controling the temperature at −40° C.˜−60° C. Stir the mixture in R1 for 1˜2 hour. Charge 890 g of THF and 130.5 g of 1-bromo-3-chloro-propane into R2. Add the solution of 1-bromo-3-chloro-propane in R2 drop-wise to R1, control the temperature at −40˜−60° C. Stir the mixture in R1 for 3 hours at −40˜−60° C. then slowly warm the mixture to 20˜25° C. and stir for 13˜16 hours. Cool the mixture to 0˜5° C. Add drop-wise 525 g of NH4Cl (saturated aqueous solution) then 500 g of water into R1. Concentrate the mixture to total weight 1000˜1100 g below 40° C. then add 380 g of MTBE. Stir the mixture at 10˜20° C. for 20-40 minutes then allow to stand for 30˜60 mins Separate the aqueous layer and wash the organic layer with 2×500 g of H2O. Concentrate the mixture to 300 g total weight below 50° C. Add 136 g of n-heptane then concentrate the mixture to 300 g total weight below 50° C. Cool the mixture 0-5° C., then add drop-wise 340 g of n-heptane. Stir the mixture in for 5˜10 hours, then filter the suspension. Rinse the flask with 68.0 g of n-heptane, then wash the cake to provide of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate (118 g, 87.2% Assay, 75.4% yield): mass spectrum (m/z): 231 (M+H-tBu). Transfer the cake to a flask and add 610.0 g of Toluene. Concentrate mixture to 500 g total weight below 50° C. The product is stored as a toluene solution until required.
Quantity
210.5 g
Type
reactant
Reaction Step One
Name
Quantity
1780 g
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
525 g
Type
reactant
Reaction Step Six
Name
Quantity
500 g
Type
solvent
Reaction Step Seven
Quantity
130.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
890 g
Type
solvent
Reaction Step Eight
Name
Quantity
890 g
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.